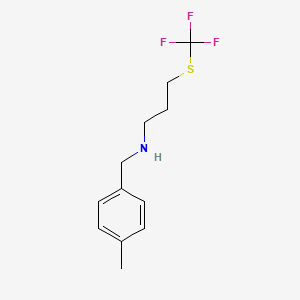
(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features both aromatic and aliphatic components. The compound is characterized by the presence of a benzyl group substituted with a methyl group at the para position and a propylamine chain substituted with a trifluoromethylsulfanyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-methylbenzyl chloride with 3-trifluoromethylsulfanyl-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation, recrystallization, or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethylsulfanyl group, converting it to a thiol or other reduced forms.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Nitro or halogenated derivatives of the benzyl group.
科学研究应用
(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine exerts its effects depends on its interaction with molecular targets. The trifluoromethylsulfanyl group can enhance lipophilicity and metabolic stability, allowing the compound to interact with hydrophobic pockets in proteins or enzymes. The benzylamine moiety may facilitate binding to specific receptors or active sites, modulating biological pathways.
相似化合物的比较
Similar Compounds
Phenylacetone (P2P): An aromatic ketone with applications in pharmaceuticals and perfumery.
4-Methylbenzyl chloride: A precursor in the synthesis of various organic compounds.
4-Methylbenzyl alcohol: Used in fragrances and as a laboratory reagent.
Uniqueness
(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine stands out due to the presence of the trifluoromethylsulfanyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and industrial applications where these properties are desirable.
属性
分子式 |
C12H16F3NS |
|---|---|
分子量 |
263.32 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H16F3NS/c1-10-3-5-11(6-4-10)9-16-7-2-8-17-12(13,14)15/h3-6,16H,2,7-9H2,1H3 |
InChI 键 |
VBFSCEMIMFAWOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNCCCSC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


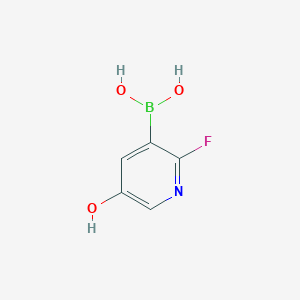
![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)
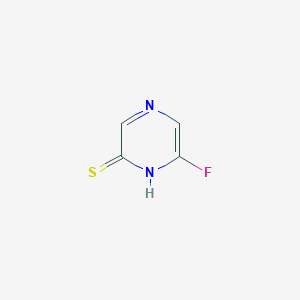
![6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758578.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)


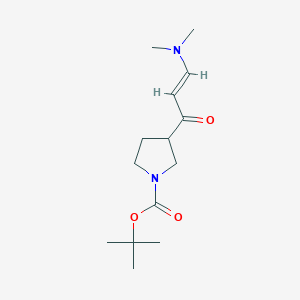
![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
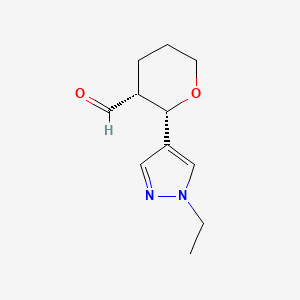
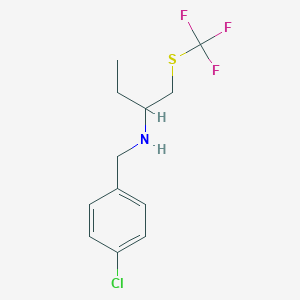
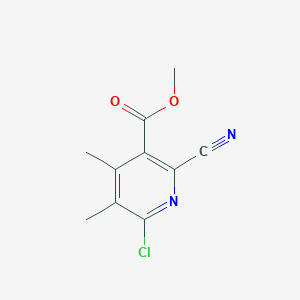
![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)
